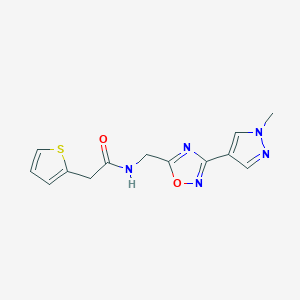
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a novel compound that combines various heterocyclic structures, resulting in a molecule with diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. The common approach includes the formation of the pyrazole and oxadiazole rings, followed by their coupling to the thiophene acetamide structure.
Formation of Pyrazole Ring: : 1-methyl-1H-pyrazole can be synthesized by cyclization of suitable hydrazines with α, β-unsaturated ketones.
Formation of 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring is typically synthesized by the reaction of nitriles with hydrazides.
Coupling Reaction: : The final coupling involves reacting 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole with 2-(thiophen-2-yl)acetyl chloride under appropriate conditions to form the desired acetamide derivative.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized using continuous flow chemistry, which enhances the efficiency and yields of the desired product. Catalysts and optimized reaction conditions can be employed to scale up the production while maintaining the compound's purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene ring, forming sulfoxides or sulfones under specific conditions.
Reduction: : Reduction reactions can be carried out on the oxadiazole ring, potentially leading to the formation of different heterocycles.
Substitution: : The pyrazole and thiophene rings can participate in substitution reactions, introducing various functional groups and modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and peracids.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: : Electrophiles or nucleophiles can be used, depending on the desired substitution.
Major Products
The oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can lead to different heterocyclic structures. Substitution reactions can introduce functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
Catalysis: : It can be used as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.
Biology
Bioactive Molecule: : The compound exhibits potential bioactivity, including antibacterial, antifungal, and anticancer properties.
Enzyme Inhibitor: : It can act as an inhibitor for specific enzymes, modulating biological pathways.
Medicine
Drug Development: : The compound's structure serves as a template for designing new drugs with improved efficacy and reduced side effects.
Diagnostic Agents: : It can be used in the development of diagnostic agents for detecting specific diseases.
Industry
Material Science: : The compound's unique properties make it suitable for developing advanced materials, such as polymers and coatings.
Agriculture: : It can be employed in the synthesis of agrochemicals, enhancing crop protection and yield.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves binding to specific sites on these targets, modulating their activity and affecting biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyrazol-4-yl)methyl)-2-(thiophen-2-yl)acetamide
N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(furan-2-yl)acetamide
Uniqueness
The unique combination of the 1-methyl-1H-pyrazole, 1,2,4-oxadiazole, and thiophene acetamide moieties imparts distinct chemical and biological properties to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
Conclusion
This compound is a compound with a unique structure and promising applications. Its synthesis involves several steps, and it undergoes various chemical reactions, yielding valuable products. The compound's potential in scientific research and industry, combined with its distinctive properties, make it a valuable subject for further study and exploration.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-18-8-9(6-15-18)13-16-12(20-17-13)7-14-11(19)5-10-3-2-4-21-10/h2-4,6,8H,5,7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLMLQWBFXDIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
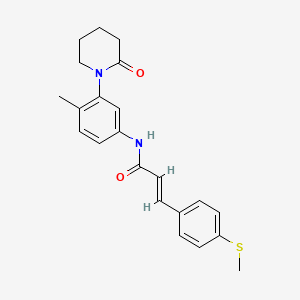
![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2711668.png)
![3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711669.png)
![6-(tert-butylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2711670.png)
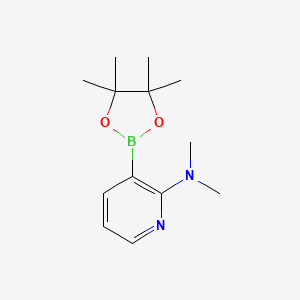
![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2711680.png)
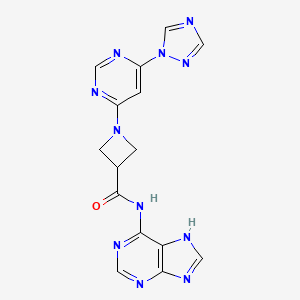
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)
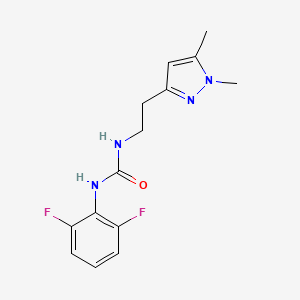
![3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2711685.png)

